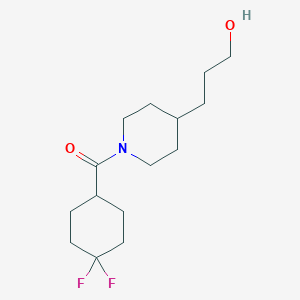
(4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group and a hydroxypropyl-substituted piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group can be introduced through a fluorination reaction of cyclohexane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Synthesis of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, including alkylation and reduction steps, starting from piperidine or its derivatives.
Coupling Reaction: The final step involves coupling the difluorocyclohexyl intermediate with the hydroxypropyl-substituted piperidine derivative under conditions such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the difluorocyclohexyl group can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, Jones reagent
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: NaOMe, sodium ethoxide (NaOEt), Grignard reagents
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted cyclohexyl derivatives
Wissenschaftliche Forschungsanwendungen
(4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and pain management.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability and reactivity.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding studies.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and as a building block in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of (4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorocyclohexyl group may enhance binding affinity through hydrophobic interactions, while the hydroxypropyl-piperidine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone
- (4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)pyrrolidin-1-yl)methanone
- (4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)morpholin-1-yl)methanone
Uniqueness
(4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone is unique due to the combination of its difluorocyclohexyl group and hydroxypropyl-piperidine moiety. This specific structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific receptor interactions, which may not be present in similar compounds.
Eigenschaften
IUPAC Name |
(4,4-difluorocyclohexyl)-[4-(3-hydroxypropyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25F2NO2/c16-15(17)7-3-13(4-8-15)14(20)18-9-5-12(6-10-18)2-1-11-19/h12-13,19H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVJIYJNPHRMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCC(CC2)CCCO)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














